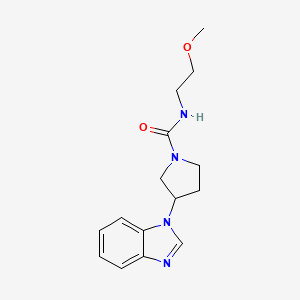![molecular formula C12H11BrF2 B2594635 1-(Bromomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane CAS No. 2402831-33-6](/img/structure/B2594635.png)
1-(Bromomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields, including drug design and materials science. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for phenyl rings, tert-butyl groups, and internal alkynes, providing enhanced pharmacokinetic profiles and metabolic stability .
Preparation Methods
The synthesis of 1-(Bromomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a starting material. A continuous flow process can be employed to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species . The synthetic route involves radical-mediated reactions, where bromoalkylation of [1.1.1]propellane leads to the formation of brominated bicyclo[1.1.1]pentane derivatives . This process is characterized by excellent atom economy, simple operation, and the ability to produce gram-scale quantities of the compound.
Chemical Reactions Analysis
1-(Bromomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane undergoes various chemical reactions, including substitution and radical-mediated reactions. Common reagents used in these reactions include sodium arylsulfinates and α-trifluoromethyl alkenes . The major products formed from these reactions are gem-difluoroallylic bicyclo[1.1.1]pentanes, which are valuable intermediates in drug design and materials science .
Scientific Research Applications
The unique structure of 1-(Bromomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane makes it a valuable compound in various scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology and medicine, it serves as a bioisostere for phenyl rings, enhancing the pharmacokinetic profiles and metabolic stability of drug candidates . Additionally, it is used in materials science as a molecular rod, molecular rotor, and supramolecular linker unit .
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane involves its ability to act as a bioisostere for phenyl rings, tert-butyl groups, and internal alkynes. This allows it to improve the drug-like qualities of bioactive molecules by increasing their solubility, potency, and metabolic stability . The compound interacts with molecular targets and pathways involved in drug metabolism, enhancing the overall efficacy of the drug candidates.
Comparison with Similar Compounds
1-(Bromomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane is unique due to its three-dimensional structure and the presence of bromine and fluorine atoms. Similar compounds include other bicyclo[1.1.1]pentane derivatives, such as gem-difluoroallylic bicyclo[1.1.1]pentanes and 1-chlorobicyclo[1.1.1]pentane . These compounds share similar properties but differ in their substituents and specific applications.
Properties
IUPAC Name |
1-(bromomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF2/c13-8-10-6-11(7-10,12(10,14)15)9-4-2-1-3-5-9/h1-5H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZZLRXRSJKAJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2(F)F)C3=CC=CC=C3)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2594555.png)


![Bis[4-(3-oxo-3-phenyl-1-propenyl)phenyl] pentanedioate](/img/structure/B2594558.png)

![Ethyl 5-amino-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2594560.png)




![(2Z)-2-[(4-bromophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2594571.png)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2594572.png)

